N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-15-6-4-5-13-26(15)31(28,29)18-11-9-16(10-12-18)22(27)25-23-24-21-19-8-3-2-7-17(19)14-20(21)30-23/h2-3,7-12,15H,4-6,13-14H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKCPPMVEVLKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:
Formation of the Indeno-thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indeno-thiazole ring system.
Amidation: The final step involves the coupling of the sulfonylated intermediate with 2-methylpiperidine and benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- Core Structure: The indeno[1,2-d]thiazole core in the target compound and derivatives introduces rigidity and planarity compared to simpler thiazole cores (e.g., 2D216, 2E151), which may affect membrane permeability or protein binding .
- Sulfonyl Group Variations: The 2-methylpiperidinyl sulfonyl group in the target compound differs from the piperidinyl or propylpiperidinyl sulfonyl groups in 2D216 and 2E151.
- Substituent Positioning : Methoxy or chloro groups in analogs (e.g., 7c , 7e ) likely enhance electron density on the benzamide ring, whereas sulfonyl groups in the target compound and –4 analogs favor hydrogen bonding or charge interactions .
Functional Implications
- Antiviral Potential: Indeno[1,2-d]thiazole derivatives in are evaluated as SARS-CoV-2 inhibitors, suggesting the target compound’s indeno-thiazole core may confer similar antiviral properties .
- Immunomodulation: The sulfonyl-piperidine motif in 2D216 and 2E151 correlates with NF-κB activation and cytokine augmentation. The target compound’s 2-methylpiperidine group may fine-tune these effects by altering ligand-receptor kinetics .
Biological Activity
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure which includes an indeno-thiazole moiety and a sulfonamide group. Its molecular formula is C18H22N2O2S, and it possesses specific functional groups that contribute to its biological activity.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives of thiazole have shown promising activity against various cancer cell lines. A notable study reported IC50 values ranging from 0.018 µmol/L to 3.92 µmol/L against MDA-MB-231 (breast cancer), H460 (lung cancer), and HT-29 (colon cancer) cell lines, indicating strong cytotoxic effects .
2. Carbonic Anhydrase Inhibition
The compound has also been evaluated for its inhibitory effects on carbonic anhydrase (CA) isoforms, particularly hCA II. Inhibitory constants (K_i) for related compounds were found to be in the range of 57.7–98.2 µM against hCA II, suggesting that modifications in the structure can enhance selectivity and potency against specific isoforms . This inhibition is significant as it may relate to therapeutic strategies for conditions like glaucoma and cancer.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrases, which play a role in tumor growth and metastasis.
- Cell Cycle Interference : Similar compounds have been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
